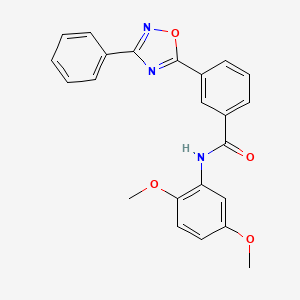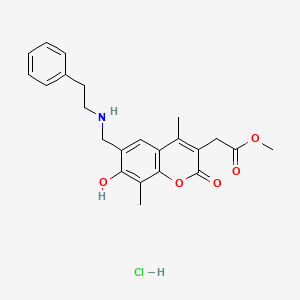![molecular formula C20H21N3O2 B1649741 N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide CAS No. 1043500-59-9](/img/structure/B1649741.png)
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of reagents such as PTSA–ZnCl~2~ for activation and cyclization . The process may also involve refluxing the reaction mixture for several hours and subsequent purification steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as sodium dichloroisocyanurate (SDCI).
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Sodium dichloroisocyanurate (SDCI) is commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent. It has been screened for its activity against various cancer cell lines and has demonstrated promising results.
Antimicrobial Activity: The compound exhibits antibacterial and antifungal properties.
Materials Science: Oxadiazole derivatives are used in the development of advanced materials due to their unique electronic properties.
Mecanismo De Acción
The mechanism of action of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit key enzymes or pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
Benzamide Derivatives: Compounds with the benzamide moiety also show comparable pharmacological properties.
Uniqueness
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide is unique due to its specific combination of the oxadiazole ring and benzamide moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific research applications.
Propiedades
Número CAS |
1043500-59-9 |
|---|---|
Fórmula molecular |
C20H21N3O2 |
Peso molecular |
335.4 |
Nombre IUPAC |
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-N-propylbenzamide |
InChI |
InChI=1S/C20H21N3O2/c1-2-14-23(20(24)17-11-7-4-8-12-17)15-13-18-21-19(22-25-18)16-9-5-3-6-10-16/h3-12H,2,13-15H2,1H3 |
Clave InChI |
IXRCXYUYWCACMY-UHFFFAOYSA-N |
SMILES |
CCCN(CCC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
SMILES canónico |
CCCN(CCC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Ethylphenyl)-3-[1-(4-methylphenyl)sulfonyl-2,3-dihydroindol-6-yl]urea](/img/structure/B1649659.png)
![2-(2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide](/img/structure/B1649661.png)
![2-amino-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1649662.png)

![4-[(2-Bromoethyl)sulfanyl]pyridine](/img/structure/B1649667.png)
![(2-{[4-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]sulfanyl}acetyl)urea](/img/structure/B1649668.png)
![Methyl 4-methyl-3-[2-(4-methylphenoxy)propanamido]benzoate](/img/structure/B1649671.png)
![2-(Imidazo[1,2-a]pyridin-2-ylmethoxy)-N-(5-methylhexan-2-yl)benzamide](/img/structure/B1649672.png)
![4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-5-methyl-2-(2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1649675.png)
![3-(3-Methoxyphenyl)-5-{[2-(3-methylphenyl)pyrrolidin-1-yl]carbonyl}isoxazole](/img/structure/B1649676.png)
![2-methyl-N-(4-morpholin-4-ylphenyl)-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-sulfonamide](/img/structure/B1649679.png)
![N-(2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide](/img/structure/B1649680.png)
![2-(2-chlorophenoxy)-N-(2-{[(7-oxo-1-propyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methyl]thio}phenyl)acetamide](/img/structure/B1649681.png)
